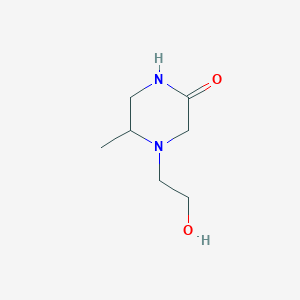
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazinones. It is commonly referred to as HEP or HEPPS. This compound is widely used in scientific research as a buffering agent and has various applications in biochemistry and molecular biology.
Mécanisme D'action
HEPPS acts as a zwitterionic buffer, which means it can accept or donate protons depending on the pH of the solution. It maintains the pH of the solution by neutralizing any excess acid or base. The molecule has two nitrogen atoms that can act as proton acceptors or donors, and the hydroxyl group can donate a proton. The buffer capacity of HEPPS is high, which means it can maintain the pH of the solution even when small amounts of acid or base are added.
Biochemical and Physiological Effects:
HEPPS has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological molecules. It is used as a buffering agent in biological systems to maintain the pH of the solution.
Avantages Et Limitations Des Expériences En Laboratoire
HEPPS has several advantages as a buffering agent. It has a pKa value of 7.55, which makes it an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. It has a high buffer capacity, which means it can maintain the pH of the solution even when small amounts of acid or base are added. It is also a zwitterionic buffer, which means it can accept or donate protons depending on the pH of the solution.
The limitations of HEPPS as a buffering agent include its high cost and low solubility in organic solvents. It is also not suitable for experiments that require a pH below 6.8 or above 8.2.
Orientations Futures
HEPPS has various applications in biochemistry and molecular biology. Some of the future directions for research on HEPPS include:
1. Development of new HEPPS derivatives with improved solubility and buffering capacity.
2. Investigation of the mechanism of action of HEPPS in biological systems.
3. Use of HEPPS in the development of new diagnostic tools and therapies for diseases.
4. Exploration of the potential of HEPPS as a drug delivery system.
5. Investigation of the effects of HEPPS on the stability and activity of enzymes and proteins.
Conclusion:
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is a widely used buffering agent in scientific research. It has various applications in biochemistry and molecular biology and is used in electrophoresis, protein purification, enzyme assays, and cell culture media. HEPPS has a high buffer capacity and is an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. The future directions for research on HEPPS include the development of new derivatives, investigation of the mechanism of action, and exploration of its potential as a drug delivery system.
Méthodes De Synthèse
The synthesis of 4-(2-Hydroxyethyl)-5-methylpiperazin-2-one involves the reaction of N-methylpiperazine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 4-(2-Hydroxyethyl)-5-methylpiperazin-2-one as a white crystalline solid. The purity of the compound can be increased by recrystallization from water.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is widely used in scientific research as a buffering agent. It has a pKa value of 7.55, which makes it an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. HEPPS is used in various applications such as electrophoresis, protein purification, and enzyme assays. It is also used in cell culture media to maintain the pH of the medium.
Propriétés
Numéro CAS |
137066-43-4 |
|---|---|
Nom du produit |
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-5-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-8-7(11)5-9(6)2-3-10/h6,10H,2-5H2,1H3,(H,8,11) |
Clé InChI |
MLFYBQRWKLVYDG-UHFFFAOYSA-N |
SMILES |
CC1CNC(=O)CN1CCO |
SMILES canonique |
CC1CNC(=O)CN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





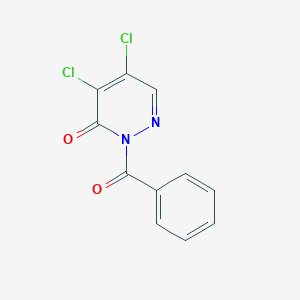


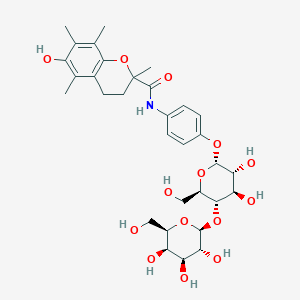
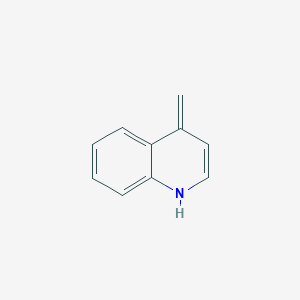
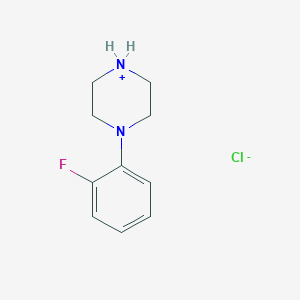
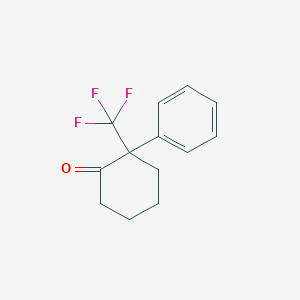


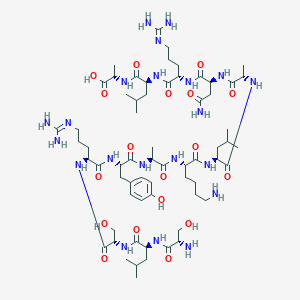
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
